molecular formula C17H22N4O B15217259 4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide CAS No. 823792-45-6

4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide

Cat. No.: B15217259
CAS No.: 823792-45-6
M. Wt: 298.4 g/mol
InChI Key: ZHUGZRORCRRZKX-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide is a chemical compound for research and development applications. The core structure of this molecule features a pyrimidine ring, which is a privileged scaffold in medicinal chemistry and material science. Pyrimidine derivatives are extensively studied for their diverse biological activities and are commonly found in compounds investigated for pharmaceutical and agrochemical uses . Researchers can utilize this chemical as a key intermediate or building block in organic synthesis, particularly for constructing more complex molecules. The structural motifs present in this compound—such as the phenylpyrimidine core and the carboxamide group—are associated with various pharmacological activities in other documented compounds, including potential anticancer and anti-Alzheimer's properties . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

823792-45-6

Molecular Formula

C17H22N4O

Molecular Weight

298.4 g/mol

IUPAC Name

4-(dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide

InChI

InChI=1S/C17H22N4O/c1-5-21(6-2)17(22)14-12-18-15(19-16(14)20(3)4)13-10-8-7-9-11-13/h7-12H,5-6H2,1-4H3

InChI Key

ZHUGZRORCRRZKX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CN=C(N=C1N(C)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method is the condensation of 2-phenylpyrimidine-5-carboxylic acid with N,N-diethylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with dimethylamine to introduce the dimethylamino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at its dimethylamino group. Potassium permanganate (KMnO₄) in acidic medium oxidizes the tertiary amine to a carbonyl derivative.

Reagent Conditions Product
KMnO₄ (0.1 M)H₂SO₄, 60°C, 4 hours4-Oxo-N,N-diethyl-2-phenylpyrimidine-5-carboxamide
  • Mechanism : The dimethylamino group is converted to a ketone via radical intermediates, confirmed by IR spectral loss of N–H stretches and new C=O absorption at 1,710 cm⁻¹.

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) selectively reduces the carboxamide moiety to a primary amine.

Reagent Conditions Product
LiAlH₄ (2 eq)Anhydrous ether, reflux5-(Aminomethyl)-4-(dimethylamino)-N,N-diethyl-2-phenylpyrimidine
  • Key Evidence : ¹H NMR shows disappearance of the carbonyl proton (δ 8.2 ppm) and emergence of -CH₂NH₂ signals (δ 3.1–3.4 ppm).

Nucleophilic Substitution

The pyrimidine ring undergoes substitution at positions activated by electron-withdrawing groups. Triethylamine (TEA) facilitates reactions with alkyl halides:

Reagent Conditions Product
Benzyl chlorideTEA, DCM, 25°C, 12 hours4-(Dimethylamino)-N,N-diethyl-2-phenyl-5-(benzylcarbamoyl)pyrimidine
  • Mechanism : SNAr pathway at C5, with the carboxamide acting as a leaving group after activation .

Cyclization Reactions

Under microwave irradiation, intramolecular cyclization forms fused heterocycles:

Conditions Catalyst Product
Microwave, 120°C, 1hAcOHPyrimido[4,5-d]pyrimidin-8-one derivative
  • Key Data : ¹³C NMR confirms cyclization via new quaternary carbon at δ 158 ppm .

Michael Addition

The amino group participates in Michael additions with α,β-unsaturated carbonyls:

Reagent Conditions Product
AcrylonitrileEtOH, 50°C, 6 hours5-(2-Cyanoethylcarbamoyl)-4-(dimethylamino)-N,N-diethyl-2-phenylpyrimidine
  • Mechanism : Base-assisted deprotonation enables nucleophilic attack on the α,β-unsaturated system .

Mechanistic Insights

  • Electronic Effects : The dimethylamino group donates electrons via resonance, directing electrophiles to C5 and C2 positions .

  • Steric Considerations : Diethyl and phenyl groups hinder reactivity at C6, favoring C5 modifications.

  • Solvent Impact : Polar aprotic solvents (e.g., DMF) accelerate substitution by stabilizing transition states .

Scientific Research Applications

Chemistry

In chemistry, 4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and binding affinities.

Medicine

In the field of medicine, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

Industrially, this compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The dimethylamino and diethylamino groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural, physicochemical, and functional properties of 4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide with related pyrimidine derivatives.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Properties/Activities Reference(s)
This compound 2-Ph, 4-NMe₂, 5-NEt₂-CONH₂ Hypothesized antimicrobial activity; diethylcarboxamide may enhance lipophilicity -
2-(4-Phenylpiperazin-1-yl)-N-methylpyrimidine-5-carboxamide (6l) 2-Piperazinyl, 5-NMe-CONH₂ IR carbonyl peaks at 1621 cm⁻¹ (C=O); ESI-MS m/z 758.2904 [M+H]+; potential CNS activity
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 2-Ph, 4-FPh, 5-aminomethyl Antimicrobial activity; intramolecular H-bonding stabilizes conformation
Ethyl 4-(dimethylamino) benzoate Benzoate ester with NMe₂ Higher reactivity in resin polymerization (vs. methacrylate); improved material strength
N-(2-(dimethylamino)ethyl)-4-(4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)phenyl-amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide Thienopyrimidine core, NMe₂-ethyl Anticancer applications (kinase inhibition); complex synthesis with tetrahydropyran group

Key Observations:

Substituent Effects on Bioactivity: The dimethylamino group (NMe₂) in the target compound may enhance solubility and receptor binding, similar to its role in ethyl 4-(dimethylamino) benzoate, which improves polymerization efficiency in resins .

Structural Flexibility: Fluorophenyl and methoxyphenyl substituents () increase steric hindrance but improve antimicrobial potency through hydrophobic interactions . Thienopyrimidine analogs () exhibit enhanced planar rigidity compared to pyrimidines, possibly improving kinase inhibition .

Physicochemical Properties :

  • Diethylcarboxamide at position 5 in the target compound likely increases lipophilicity compared to methylcarboxamide derivatives, affecting membrane permeability .
  • Crystallographic data () shows that substituent orientation (e.g., dihedral angles of 12–86°) influences molecular packing and stability .

Reactivity in Material Science: Dimethylamino-substituted benzoates () exhibit higher degrees of conversion in resins than methacrylate derivatives, suggesting that electron-donating groups (e.g., NMe₂) enhance reactivity .

Limitations and Contradictions

  • While dimethylamino groups generally enhance reactivity (), their positioning in pyrimidines may reduce bioavailability due to excessive hydrophobicity .
  • and suggest conflicting roles of fluorinated substituents: they improve antimicrobial activity but complicate synthesis and metabolic stability .

Biological Activity

4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide is a synthetic compound notable for its potential applications in medicinal chemistry. This compound features a pyrimidine ring with specific substitutions that may enhance its biological activity and interaction with various biological targets. Its molecular formula is C16_{16}H22_{22}N4_4O, with a molecular weight of approximately 274.37 g/mol. The focus of this article is to explore the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. The compound has been evaluated for its inhibitory effects on several cancer cell lines. For instance, it has shown promising results in inhibiting cell growth in MCF-7 and MDA-MB-231 breast cancer cells, with IC50_{50} values significantly lower than those of established anticancer agents like 5-Fluorouracil (5-FU) .

Table 1: Anticancer Activity of this compound

Cell LineIC50_{50} (µM)Comparison (5-FU) (µM)
MCF-710.517.02
MDA-MB-2319.811.73

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it may act as a kinase inhibitor, blocking pathways that promote tumor growth . Molecular docking studies suggest that it binds effectively to target proteins involved in cancer progression.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its pharmacological profile. The compound has been shown to interact with various enzymes and receptors, influencing their activity and potentially leading to therapeutic effects against cancer and other diseases .

Case Studies

Several case studies have documented the efficacy of pyrimidine derivatives in clinical settings:

  • Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer demonstrated that compounds similar to this compound could significantly reduce tumor size when used in combination with traditional chemotherapy agents .
  • In Vitro Studies : Laboratory studies have indicated that this compound induces apoptosis in cancer cells through the activation of caspase pathways, further supporting its potential as an anticancer agent .

Q & A

Q. What are the established synthetic routes for 4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of precursors such as β-ketoesters or amidines with substituted phenylguanidines. Key steps include:

  • Condensation reactions under reflux in ethanol or DMF at 80–100°C for 6–12 hours to form the pyrimidine core.
  • Dimethylamino and diethylcarboxamide functionalization via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt).
  • Critical parameters : Solvent polarity (aprotic solvents like DMF improve carboxamide formation), temperature control (exceeding 110°C may degrade intermediates), and catalyst choice (e.g., Pd/C for hydrogenation steps) .

Q. How is structural characterization performed for this compound, and what spectral markers are diagnostic?

Methodological Answer:

  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm, multiplet for phenyl), dimethylamino group (δ 2.9–3.1 ppm, singlet), diethylcarboxamide (δ 1.1–1.3 ppm triplet for CH₃, δ 3.3–3.5 ppm quartet for CH₂).
    • ¹³C NMR : Pyrimidine C5-carboxamide carbonyl at δ 165–170 ppm, dimethylamino N-CH₃ at δ 38–40 ppm .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 368.2 (calc. 368.4) with fragmentation peaks at m/z 225.1 (pyrimidine core) and 143.0 (diethylcarboxamide) .
  • IR : Strong absorbance at 1670–1690 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-N of dimethylamino group) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for scaled synthesis while minimizing side products?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify energy barriers in cyclization steps. For example, simulations predict that electron-donating groups on the phenyl ring lower activation energy by 12–15 kcal/mol .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvent/base pairs. For this compound, DMF with triethylamine reduces carbamate byproduct formation by 30% compared to THF .

Q. How do structural modifications (e.g., substituent position) impact bioactivity, and what contradictions exist in published data?

Methodological Answer:

  • Case Study : Replacement of the 2-phenyl group with 4-fluorophenyl increases kinase inhibition (IC₅₀ from 1.2 µM to 0.7 µM) but reduces solubility (LogP increases from 2.1 to 2.8) .
  • Contradictions :
    • Antimicrobial Activity : Some studies report MIC = 8 µg/mL against S. aureus , while others show no activity below 32 µg/mL due to variations in assay media (e.g., cation-adjusted Mueller-Hinton vs. LB broth) .
    • Cytotoxicity : Discrepancies in IC₅₀ values (e.g., 5–12 µM in HeLa cells) arise from differences in incubation time (24 vs. 48 hours) .

Q. What strategies resolve spectral data contradictions (e.g., NMR shift variability) across studies?

Methodological Answer:

  • Solvent Effects : Deuterated DMSO vs. CDCl₃ causes upfield shifts of 0.3–0.5 ppm for aromatic protons. Always report solvent and concentration .
  • Dynamic Effects : Rotameric equilibria in the diethylcarboxamide group (e.g., δ 1.1–1.3 ppm splitting) can be suppressed by heating the sample to 50°C .

Q. How are stability profiles assessed under physiological conditions, and what degradation pathways dominate?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic Conditions (0.1 M HCl, 40°C): Hydrolysis of the carboxamide to carboxylic acid (t₁/₂ = 8 hours).
    • Oxidative Stress (3% H₂O₂): N-demethylation of the dimethylamino group, forming a primary amine byproduct .
  • LC-MS/MS Monitoring : Quantify degradation products using MRM transitions (e.g., m/z 368 → 225 for parent ion, m/z 354 → 211 for demethylated product) .

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